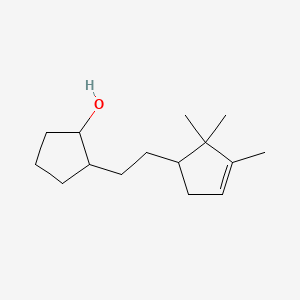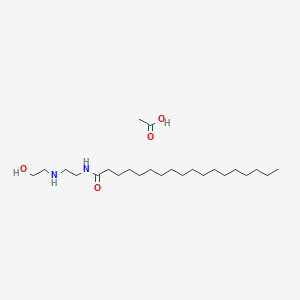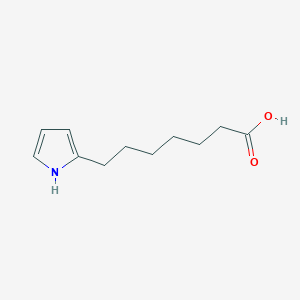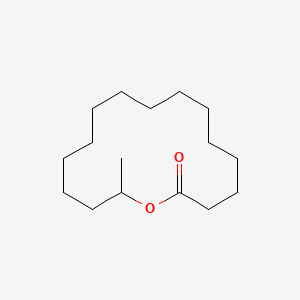
15-Hexadecanolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hexadecanolide typically involves the macrolactonization of 15-hydroxyhexadecanoic acid. This process can be achieved using the Yamaguchi or Mitsunobu macrolactonization reactions . The reaction conditions often include the use of reagents such as ethyl ®-β-hydroxybutyrate, which undergoes a series of steps to form the desired lactone ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-pressure reactors and advanced purification techniques to isolate the compound effectively .
化学反応の分析
Types of Reactions: 15-Hexadecanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed: The major products formed from these reactions include carboxylic acids, diols, and substituted lactones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
15-Hexadecanolide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of 15-Hexadecanolide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . In medicinal applications, it can form complexes with drugs, enhancing their stability and bioavailability .
類似化合物との比較
Cyclohexadecanolide (Juniper Lactone): Known for its use in fragrances and as a musk compound.
Cyclopentadecanone (Exaltone): Another macrocyclic musk with similar applications in the fragrance industry.
Uniqueness: 15-Hexadecanolide is unique due to its specific structure and properties, which make it suitable for a wide range of applications, from pheromone synthesis to drug delivery systems. Its ability to form stable complexes and its biocompatibility set it apart from other similar compounds .
特性
CAS番号 |
69297-56-9 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
16-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |
InChIキー |
GILZFLFJYUGJLX-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCCCCCCCCCCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


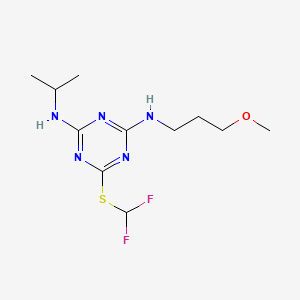
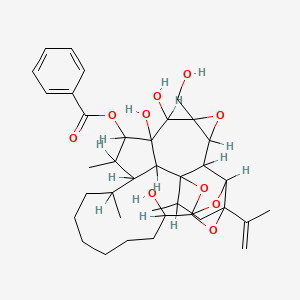
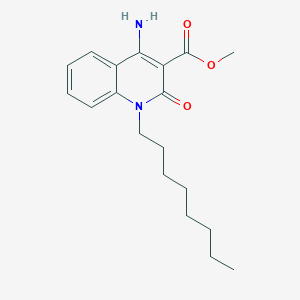
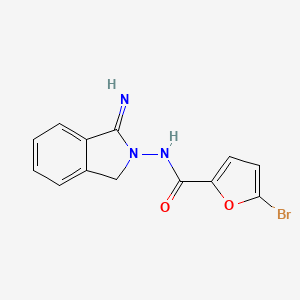

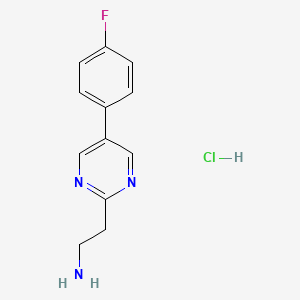
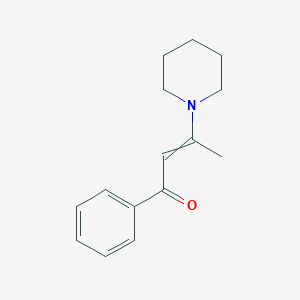
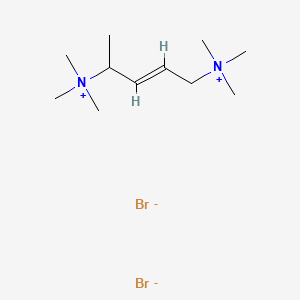
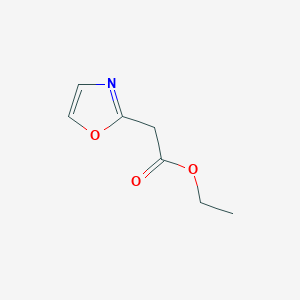
![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)

